molecular formula C20H20N4O2 B11278958 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B11278958
M. Wt: 348.4 g/mol
InChI Key: WCVINWHSAFSKQZ-UHFFFAOYSA-N
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Description

N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine with 4-aminophenylcyclopentanecarboxamide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrido[2,3-d]pyrimidine core. This step may require the use of specific reagents and solvents to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylcyclopentanecarboxamide Derivatives: Compounds with similar phenyl and cyclopentanecarboxamide moieties but different core structures.

Uniqueness

N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it valuable for various scientific research applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-22-18-17(7-4-12-21-18)20(26)24(13)16-10-8-15(9-11-16)23-19(25)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,23,25)

InChI Key

WCVINWHSAFSKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCC4

Origin of Product

United States

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